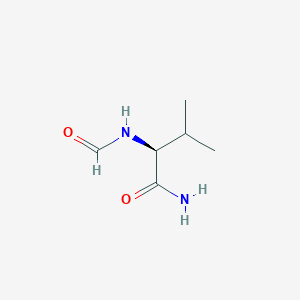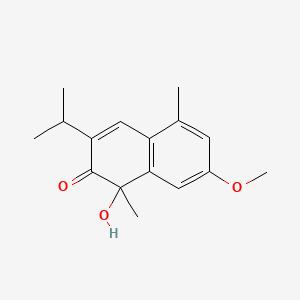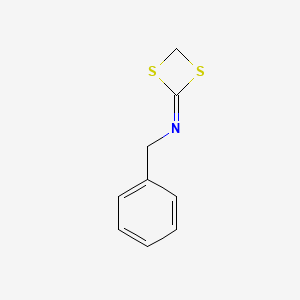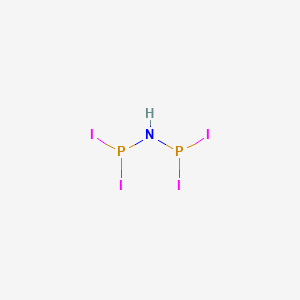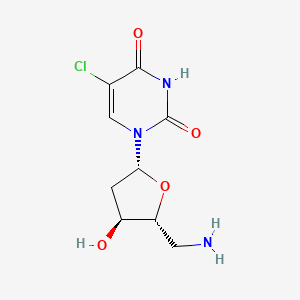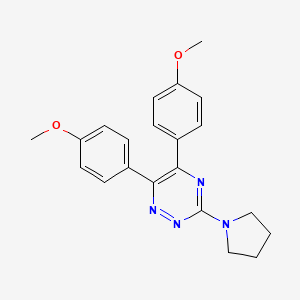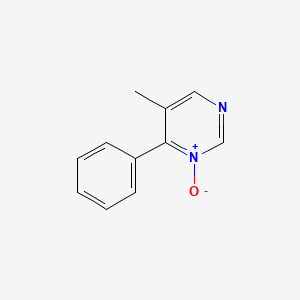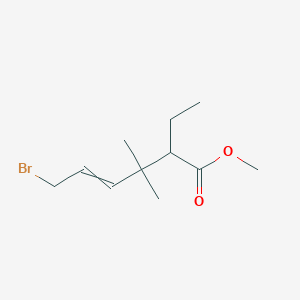
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- is an organic compound with a complex structure that includes a phenol group and a propynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- typically involves the alkylation of phenol with a suitable alkyne derivative. The reaction conditions often require the presence of a strong base and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
科学的研究の応用
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the propynyl group can engage in π-π stacking and other non-covalent interactions. These properties enable the compound to modulate biological processes and chemical reactions effectively.
類似化合物との比較
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl)-: This compound has a similar structure but lacks the propynyl group.
Phenol, 2,4-dimethyl-: Another related compound with different substitution patterns on the phenol ring.
Uniqueness
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- is unique due to the presence of both the phenol and propynyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
特性
CAS番号 |
60042-21-9 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC名 |
4-(2-methyl-4-phenylbut-3-yn-2-yl)phenol |
InChI |
InChI=1S/C17H16O/c1-17(2,15-8-10-16(18)11-9-15)13-12-14-6-4-3-5-7-14/h3-11,18H,1-2H3 |
InChIキー |
BMVSTGNMLGPNBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC1=CC=CC=C1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



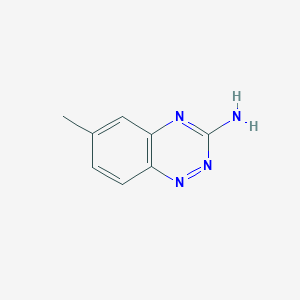
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)

